2-Bromo-1-pyridin-3-ylethanol
Overview
Description
2-Bromo-1-pyridin-3-ylethanol is an organic compound that belongs to the class of bromopyridines It features a bromine atom attached to the second carbon of a pyridine ring, with an ethanol group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-pyridin-3-ylethanol typically involves the bromination of 1-pyridin-3-ylethanol. One common method is the reaction of 1-pyridin-3-ylethanol with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-pyridin-3-ylethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: 2-Bromo-1-pyridin-3-ylacetaldehyde or 2-Bromo-1-pyridin-3-ylacetic acid.
Reduction: 1-Pyridin-3-ylethanol.
Substitution: 2-Amino-1-pyridin-3-ylethanol or 2-Thio-1-pyridin-3-ylethanol.
Scientific Research Applications
2-Bromo-1-pyridin-3-ylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-pyridin-3-ylethanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The ethanol group can form hydrogen bonds, further stabilizing interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-pyridin-3-ylethanol
- 2-Iodo-1-pyridin-3-ylethanol
- 2-Fluoro-1-pyridin-3-ylethanol
Uniqueness
2-Bromo-1-pyridin-3-ylethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFAEVUHAUTLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295846 | |
Record name | α-(Bromomethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118838-57-6 | |
Record name | α-(Bromomethyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118838-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Bromomethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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